Boc-Trp(Mts)-OH.DCHA
Description
Foundational Principles of Amino Acid Protection in Peptide Synthesis
Peptide synthesis, the formation of peptide bonds between amino acids, is a cornerstone of bio-organic chemistry. wikipedia.org To ensure the orderly and specific formation of the desired peptide sequence, chemists employ a strategy of temporarily blocking, or "protecting," reactive functional groups on the amino acid building blocks. biosynth.comnih.gov The primary sites requiring protection are the α-amino group at the N-terminus and any reactive functionalities within the amino acid's side chain. biosynth.comthermofisher.com The C-terminal carboxyl group of the first amino acid is also typically protected, often by anchoring it to a solid support in solid-phase peptide synthesis (SPPS). thermofisher.comlifetein.com
The two most prevalent strategies in SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) approaches, named after the protecting group used for the α-amino group. americanpeptidesociety.org The Boc group is acid-labile, meaning it is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved using a mild base, typically piperidine (B6355638). thermofisher.comamericanpeptidesociety.org The choice between these strategies depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org Side-chain protecting groups are chosen to be stable under the conditions used to remove the α-amino protecting group and are typically removed at the final stage of synthesis. thermofisher.comlifetein.com This orthogonality, the ability to remove one type of protecting group without affecting others, is a fundamental principle that allows for the controlled, stepwise assembly of complex peptides. biosynth.com
Significance of Tryptophan in Peptidic Structures and Associated Synthetic Challenges
Furthermore, the nitrogen atom within the indole (B1671886) ring (N-indole) can be a site of unwanted reactions. nih.govacs.org During peptide cleavage from the resin, protecting groups from other amino acids, such as sulfonyl groups from arginine, can migrate to the unprotected tryptophan indole ring. peptide.com To circumvent these challenges, it is often necessary to protect the indole nitrogen of tryptophan during synthesis. biosynth.com
Nomenclature and Structural Rationale of Nα-Boc-N-indole-Mts-L-Tryptophan Dicyclohexylammonium (B1228976) Salt
The full name of the compound, Nα-Boc-N-indole-Mts-L-Tryptophan Dicyclohexylammonium Salt, precisely describes its structure:
Nα-Boc : The α-amino group of the L-tryptophan is protected by a tert-butyloxycarbonyl (Boc) group. smolecule.com This is a temporary protecting group, typically removed by acid to allow for the formation of a peptide bond with the next amino acid in the sequence. americanpeptidesociety.org
N-indole-Mts : The nitrogen atom of the indole side chain is protected by a mesitylene-2-sulfonyl (Mts) group. biosynth.comsmolecule.com This is a "permanent" or side-chain protecting group, designed to be stable throughout the synthesis and removed during the final cleavage step. biosynth.comchemimpex.com The bulky Mts group effectively shields the indole from side reactions. smolecule.com
L-Tryptophan : This indicates the core amino acid is the naturally occurring L-isomer.
Dicyclohexylammonium Salt (DCHA) : The carboxylic acid group of the tryptophan derivative is deprotonated and forms a salt with dicyclohexylamine. This salt form often improves the compound's crystallinity, stability, and ease of handling compared to the free acid, which may be an oil or difficult to purify. chemimpex.comchemimpex.combachem.com Before use in peptide synthesis, the free acid is typically regenerated from the DCHA salt. bachem.com
This dual-protection strategy, with Boc on the α-amino group and Mts on the indole side chain, makes this compound particularly suitable for Boc-based solid-phase peptide synthesis. smolecule.com
| Property | Value |
|---|---|
| CAS Number | 92916-48-8 chemimpex.com |
| Molecular Formula | C37H53N3O6S (or C25H30N2O6S·C12H23N) chemimpex.comchemicalbook.com |
| Molecular Weight | 667.9 g/mol chemimpex.com |
| Appearance | White to off-white powder chemimpex.com |
| Melting Point | 176-182 ºC chemimpex.com |
| Storage | Store at 0-8°C chemimpex.com |
Historical Context and Evolution of Protected Tryptophan Derivatives in Chemical Research
The synthesis of peptides containing tryptophan has long been a challenge for chemists. Early methods without indole protection often resulted in significant side reactions and low yields. The development of protecting groups for the indole nitrogen was a major advancement. Initially, simple groups like the formyl (For) group were used. peptide.com While effective in preventing some side reactions, the removal of the formyl group required specific, and sometimes harsh, conditions. sigmaaldrich.com
The search for more robust and easily cleavable protecting groups led to the development of sulfonyl-based protectors like the mesitylene-2-sulfonyl (Mts) group. The Mts group offered good stability during the acidic conditions of Boc deprotection while being removable under the strong acid conditions of final peptide cleavage. biosynth.com The introduction of the Boc group for α-amino protection by Carpino and Han revolutionized peptide synthesis, providing an alternative to the older benzyloxycarbonyl (Z) group. nih.gov The combination of Boc for the alpha-amino group and a suitable side-chain protecting group for tryptophan, like Mts, became a key strategy in Boc-based SPPS.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6S.C12H23N/c1-15-11-16(2)22(17(3)12-15)34(31,32)27-14-18(19-9-7-8-10-21(19)27)13-20(23(28)29)26-24(30)33-25(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-12,14,20H,13H2,1-6H3,(H,26,30)(H,28,29);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJVPFHYDLKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of Nα Boc N Indole Mts L Tryptophan Dicyclohexylammonium Salt
Strategies for Nα-Amino Group Protection via tert-Butoxycarbonylation
The initial step in the synthesis is the protection of the α-amino group of L-tryptophan with a tert-butoxycarbonyl (Boc) group. This is a common strategy in peptide chemistry to prevent the amine from participating in unwanted side reactions during subsequent synthetic steps. wikipedia.org
Utilization of Di-tert-Butyl Dicarbonate (B1257347) in Controlled Reaction Environments
The most prevalent method for the introduction of the Boc group is the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. wikipedia.org This reagent reacts with the amino group of tryptophan under basic conditions to form the N-Boc derivative. fishersci.co.ukjk-sci.com The reaction is typically carried out in a mixed solvent system, such as water/tetrahydrofuran (THF) or acetonitrile, in the presence of a base like sodium bicarbonate or triethylamine. fishersci.co.uksmolecule.com The base is essential to neutralize the acidic proton of the amino group, thereby facilitating its nucleophilic attack on the carbonyl carbon of the Boc anhydride. jk-sci.com The reaction generally proceeds with high efficiency at room temperature or with moderate heating. fishersci.co.uk Careful control of the reaction environment, including pH and temperature, is crucial to maximize the yield and minimize the formation of byproducts. orgsyn.org
Catalytic Approaches and Chemoselectivity in Boc-Protection
To enhance the efficiency and chemoselectivity of the Boc protection, various catalytic methods have been developed. These approaches aim to selectively protect the α-amino group without affecting other reactive functionalities within the tryptophan molecule. For instance, certain catalysts can facilitate the reaction under milder conditions, reducing the risk of side reactions. organic-chemistry.org While specific catalytic systems for the Boc protection of tryptophan are a subject of ongoing research, the principle of chemoselectivity is paramount. This ensures that only the desired amino group is protected, leaving the indole (B1671886) ring available for subsequent modification.
Methodologies for Indole Nitrogen Mesitylenesulfonylation
Following the protection of the α-amino group, the next critical step is the protection of the indole nitrogen of the tryptophan side chain. The mesitylenesulfonyl (Mts) group is employed for this purpose, as it is stable under the conditions required for peptide synthesis but can be removed when desired. bachem.com
Application of Mesitylene-2-sulfonyl Chloride in Indole Protection
The Mts group is introduced by reacting Nα-Boc-L-tryptophan with mesitylene-2-sulfonyl chloride. fishersci.iethermofisher.com This reagent is a sulfonylating agent that reacts with the indole nitrogen to form a stable sulfonamide linkage. The reaction is typically performed in an appropriate organic solvent. The steric bulk of the mesityl group helps to direct the reaction to the indole nitrogen and can influence the stability of the protecting group.
Influence of Basic Conditions on Indole Nitrogen Derivatization
The sulfonylation of the indole nitrogen requires the presence of a base to deprotonate the indole N-H, making it sufficiently nucleophilic to attack the sulfonyl chloride. bhu.ac.in Strong bases are often necessary for this deprotonation, as the indole proton is only weakly acidic. chemicalforums.com The choice of base and reaction conditions is critical to ensure efficient derivatization while avoiding unwanted side reactions. The base abstracts the proton from the indole nitrogen, generating an indolide anion which then acts as the nucleophile. rsc.org
Formation and Stabilization as the Dicyclohexylammonium (B1228976) Salt
Rationale for Dicyclohexylammonium Salt Formation
The formation of a dicyclohexylammonium salt with N-protected amino acids like Boc-Trp(Mts)-OH is a deliberate and strategic step in synthetic organic chemistry, particularly in the field of peptide synthesis. bachem.combachem.com Several key rationales underpin this practice:
Enhanced Crystallinity and Stability: Many free N-protected amino acids are oils or amorphous solids, which can be challenging to handle, purify, and store. bachem.combachem.com The formation of DCHA salts often induces crystallization, yielding a stable, solid material with a well-defined melting point. nih.govatamankimya.combachem.com This crystalline nature facilitates purification through recrystallization, leading to a product of higher purity. bachem.com The enhanced stability of the salt form also contributes to a longer shelf-life, preventing degradation during storage. bachem.comchemimpex.com
Improved Handling Characteristics: Crystalline solids are generally easier to weigh and transfer accurately compared to oils or hygroscopic powders. bachem.com This improved handling is crucial for the precise stoichiometry required in subsequent peptide coupling reactions.
Suppression of Side Reactions: The formation of the DCHA salt can moderate the reactivity of the carboxylate group. tandfonline.comsci-hub.se By forming an ionic adduct, the nucleophilicity of the carboxylate is reduced, which can help prevent the formation of undesirable by-products such as mixed anhydrides that can lead to oligopeptide impurities during the subsequent activation and coupling steps. tandfonline.comsci-hub.se
Facilitation of Purification: In some instances, the formation of DCHA salts can be used as a purification technique itself. bachem.com For example, it can aid in the separation of diastereomeric salts, allowing for the resolution of racemates. bachem.com
Impact of Salt Formation on Handling and Purity in Chemical Synthesis
The conversion of Nα-Boc-N-indole-Mts-L-tryptophan into its dicyclohexylammonium salt has a significant and positive impact on both its handling and purity, which are critical factors for its successful application in chemical synthesis, especially in the context of solid-phase peptide synthesis (SPPS). bachem.combachem.com
Impact on Handling:
The DCHA salt of Boc-Trp(Mts)-OH is typically a white to off-white crystalline powder, a physical state that is considerably more advantageous for laboratory and industrial handling compared to the often oily or amorphous nature of the free acid. bachem.comchemimpex.com This solid form allows for straightforward and accurate weighing, which is essential for the precise molar ratios required in peptide coupling reactions. The non-hygroscopic nature of the crystalline salt also simplifies storage and handling procedures, as it is less susceptible to absorbing atmospheric moisture, which could affect its reactivity and stability. bachem.com
Impact on Purity:
The formation of the DCHA salt is a highly effective method for purification. bachem.com The process of crystallization inherently excludes impurities from the crystal lattice, leading to a significant increase in the purity of the final product. bachem.com This is reflected in the high purity levels, often ≥98%, reported for commercially available Boc-Trp(Mts)-OH.DCHA. chemimpex.com The ability to obtain a highly pure and well-characterized starting material is paramount in peptide synthesis, as impurities can lead to the formation of deletion sequences or other truncated peptide by-products, complicating the purification of the final target peptide. The defined melting point range of the DCHA salt also serves as a reliable indicator of its purity. chemimpex.comchemicalbook.com
Before its use in peptide synthesis, the free acid form of the amino acid must be liberated from its DCHA salt. This is typically accomplished by suspending the salt in an organic solvent and treating it with a strong acid, such as phosphoric acid, to protonate the carboxylate and remove the dicyclohexylammonium counterion. bachem.com
Integration of Nα Boc N Indole Mts L Tryptophan Dicyclohexylammonium Salt in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS) Protocols
In Solid-Phase Peptide Synthesis (SPPS), the peptide is assembled on an insoluble resin support, which allows for the easy removal of excess reagents and byproducts by simple filtration. iris-biotech.de Boc-Trp(Mts)-OH.DCHA is a valuable building block in the Boc/Bzl SPPS strategy. justia.com This approach utilizes the acid-labile Boc group for temporary Nα-protection and more stable benzyl-based groups for side-chain protection. peptide.com The Mts group on the tryptophan indole (B1671886) is stable to the repetitive treatments with trifluoroacetic acid (TFA) used to remove the Nα-Boc group during peptide chain elongation. ug.edu.pl
The successful incorporation of Boc-Trp(Mts)-OH into the growing peptide chain hinges on the optimization of the coupling reaction, which forms the peptide bond. The bulky nature of the Mts protecting group can pose a steric challenge, potentially leading to incomplete or slow reactions.
The choice of coupling reagent is critical to overcoming the steric hindrance presented by Boc-Trp(Mts)-OH. While the classic dicyclohexylcarbodiimide (B1669883) (DCCI)/1-hydroxybenzotriazole (HOBt) combination can be used, more potent activating agents are often preferred to ensure efficient coupling. smolecule.comrsc.org
Uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and are particularly effective in sterically demanding couplings. peptide.com HCTU, for instance, is recognized for promoting rapid reactions with minimal risk of racemization. peptide.comrsc.org These reagents, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid of Boc-Trp(Mts)-OH into a highly reactive activated ester, facilitating its reaction with the free amine of the resin-bound peptide. peptide.com
Table 1: Reactivity of Boc-Trp(Mts)-OH with Common Coupling Reagents
| Coupling Reagent | Activation Speed | Efficacy with Sterically Hindered Residues | Key Considerations |
|---|---|---|---|
| DCCI/HOBt | Moderate | Moderate | The byproduct, dicyclohexylurea (DCU), is insoluble and can complicate purification in solution-phase synthesis. peptide.com |
| HBTU | Fast | High | Can lead to guanidinylation of the N-terminal amine if used in excess. peptide.com |
| HCTU | Very Fast | Very High | Generally provides high coupling efficiency with a low risk of side reactions. peptide.comrsc.org |
This interactive table provides a comparative overview of common coupling reagents for the incorporation of Boc-Trp(Mts)-OH.
The significant steric bulk of the Mts group can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially resulting in lower coupling yields and the formation of deletion sequences. To circumvent this, several strategies can be implemented:
Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration can help drive it to completion.
Double Coupling: Repeating the coupling step with a fresh portion of activated Boc-Trp(Mts)-OH can significantly improve the incorporation efficiency. rsc.org
Increased Reagent Concentration: Utilizing a higher excess of the protected amino acid and coupling reagents can enhance the reaction kinetics.
Elevated Temperature: Carefully increasing the reaction temperature may overcome the activation energy barrier, although this must be balanced against the risk of racemization.
Due to the potential for difficult coupling, the placement of the Boc-Trp(Mts)-OH residue within the peptide sequence is a strategic consideration. While introducing it earlier in the synthesis when the peptide chain is shorter and more accessible can be advantageous, the robustness of the Mts protecting group allows for its flexible placement throughout the sequence.
Optimization of Coupling Reactions for Tryptophan Incorporation
Reactivity with Common Coupling Reagents (e.g., DCCI, HOBt, HBTU, HCTU)
Applications in Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, especially for the large-scale production of shorter peptides. researchgate.net In this approach, this compound is also a key reagent. pharm.or.jp The DCHA salt form improves its crystallinity, making it easier to handle and weigh accurately, and enhances its shelf-life. The fundamental principles of coupling are similar to SPPS, with efficient purification after each step being crucial.
Mitigation of Side Reactions During Tryptophan Residue Incorporation
The primary role of the Mts group is to prevent unwanted side reactions at the indole ring of tryptophan. During the acidic conditions of Boc deprotection, the electron-rich indole ring is vulnerable to electrophilic attack, which can lead to byproducts. peptide.com The Mts group deactivates the indole ring, providing protection. smolecule.com
The final removal of the Mts group requires strong acidic conditions, such as treatment with trifluoromethanesulfonic acid (TFMSA) or hydrofluoric acid (HF). These harsh conditions necessitate the use of scavengers to prevent degradation of the final peptide.
Table 2: Common Side Reactions and Mitigation Strategies for Tryptophan Incorporation
| Side Reaction | Cause | Mitigation Strategy |
|---|---|---|
| Indole Alkylation | Electrophilic attack on the indole ring during Nα-Boc deprotection. | Use of an indole protecting group like Mts; addition of scavengers (e.g., triisopropylsilane) to the TFA deprotection solution. peptide.comug.edu.pl |
| Oxidation | Exposure to oxidative species. | Performing reactions under an inert atmosphere. |
| Incomplete Coupling | Steric hindrance from the Mts group. | Employing potent coupling reagents (e.g., HCTU, HBTU), double coupling, or extended reaction times. peptide.comrsc.org |
| Racemization | Over-activation of the carboxylic acid. | Use of racemization-suppressing additives like HOBt or choosing coupling reagents known for low racemization potential. peptide.com |
Prevention of Indole Alkylation During Synthetic Transformations
The indole nucleus of tryptophan is susceptible to alkylation by carbocations generated during the acidic cleavage steps of solid-phase peptide synthesis (SPPS). researchgate.netwiley-vch.de These carbocations can originate from the cleavage of other protecting groups or from the resin linker itself, leading to irreversible attachment of the peptide to the support. researchgate.net The mesitylene-2-sulfonyl (Mts) group on the indole nitrogen of Boc-Trp(Mts)-OH effectively mitigates this risk.
The bulky and electron-withdrawing nature of the Mts group shields the indole ring from electrophilic attack. Research has demonstrated that sulfonyl-based protecting groups are effective in preventing such side reactions. sigmaaldrich.com The use of Boc-Trp(Mts)-OH in Boc/Bzl solid-phase strategy has been shown to be more acid-labile than the tosyl group, offering a balance between stability during synthesis and ease of removal during final deprotection. researchgate.net
Table 1: Comparison of Tryptophan Protecting Groups in Preventing Alkylation
| Protecting Group | Strategy | Effectiveness in Preventing Alkylation | Removal Conditions |
| None | Boc/Bzl, Fmoc/tBu | Prone to alkylation from carbocations. peptide.comug.edu.pl | - |
| Formyl (For) | Boc/Bzl | Reduces alkylation but can be unstable. peptide.comsigmaaldrich.com | HF with scavengers, piperidine (B6355638) in DMF. sigmaaldrich.com |
| tert-Butoxycarbonyl (Boc) | Fmoc/tBu | Effective in suppressing alkylation. sigmaaldrich.compeptide.com | TFA, intermediate decarboxylation step may be needed. peptide.comthermofisher.com |
| Mesitylene-2-sulfonyl (Mts) | Boc/Bzl | Highly effective due to steric hindrance and electron-withdrawing properties. researchgate.net | TFMSA-TFA-thioanisole. researchgate.net |
Control of Oxidation Pathways for Tryptophan Indole Moiety
The indole ring of tryptophan is also prone to oxidation during peptide synthesis and cleavage, leading to the formation of undesired byproducts like N-formylkynurenine and various oxindoles. wiley-vch.denih.gov These oxidation products are generally irreversible and can compromise the biological activity and purity of the final peptide. thermofisher.com
The Mts protecting group on the indole nitrogen of Boc-Trp(Mts)-OH provides significant protection against oxidation. By withdrawing electron density from the indole ring, the Mts group makes it less susceptible to oxidative attack. While scavengers like ethanedithiol (EDT) are often included in cleavage cocktails to prevent the acid-catalyzed oxidation of tryptophan, the inherent protection offered by the Mts group adds a crucial layer of defense, ensuring the integrity of the tryptophan residue throughout the synthetic process. sigmaaldrich.com
Table 2: Research Findings on Tryptophan Oxidation Control
| Study Focus | Key Finding | Reference |
| General Oxidation | The indole ring of tryptophan is susceptible to both oxidation and alkylation. Oxidation products are generally not reversible by reduction. | thermofisher.com |
| Role of Scavengers | Ethanedithiol (EDT) is an effective scavenger for preventing acid-catalyzed oxidation of tryptophan residues. | sigmaaldrich.com |
| Mts Protecting Group | The Mts group is removed with TFMSA-TFA-thioanisole and is utilized in the Boc/Bn solid-phase strategy. | researchgate.net |
Strategies to Minimize Undesired Peptide Re-attachment to Resins
A significant challenge in SPPS, particularly for peptides with C-terminal tryptophan, is the re-attachment of the cleaved peptide to the resin. sigmaaldrich.comthermofisher.com This occurs when the cationic species generated from the cleavage of the linker reacts with the electron-rich indole ring of tryptophan. sigmaaldrich.com
The use of N-indole protected tryptophan derivatives like Boc-Trp(Mts)-OH is a primary strategy to combat this issue. The Mts group effectively deactivates the indole ring towards electrophilic attack from the resin-bound cations. researchgate.net
Further strategies to minimize re-attachment for tryptophan-containing peptides include:
Use of specialized linkers: Linkers designed to minimize the formation of stable carbocations upon cleavage can reduce the incidence of peptide re-attachment.
Optimized cleavage cocktails: The inclusion of effective scavengers, such as trialkylsilanes (TIS), in the cleavage cocktail is crucial to quench the reactive cationic species before they can react with the peptide. sigmaaldrich.com
Careful selection of protecting groups for other residues: The choice of protecting groups for other amino acids, such as arginine, can influence the generation of reactive species during cleavage. Using Arg(Pbf) over Arg(Pmc) in conjunction with Trp(Boc) has been shown to significantly reduce tryptophan alkylation. researchgate.net
Deprotection Chemistry and Orthogonal Strategies for Nα Boc N Indole Mts L Tryptophan Derivatives
Mechanistic Aspects of Nα-Boc Protecting Group Cleavage
The tert-Butoxycarbonyl (Boc) group is a cornerstone of the Merrifield solid-phase synthesis strategy, serving as a temporary shield for the α-amino group. uwec.edu Its widespread use stems from its stability to a range of conditions, including basic and nucleophilic environments, coupled with its straightforward removal under specific acidic conditions. uwec.edutotal-synthesis.com
The cleavage of the Boc group is an acid-catalyzed process, typically achieved using a moderately strong acid like trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent. uwec.edu The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046). total-synthesis.com This protonation facilitates the fragmentation of the protecting group into three components: the free amine, carbon dioxide, and a stabilized tertiary carbocation (the tert-butyl cation). total-synthesis.com The tert-butyl cation subsequently deprotonates to form the volatile gas isobutene. total-synthesis.com
Step 1 (Protonation): The acid (e.g., TFA) protonates the carbonyl oxygen of the Boc group.
Step 2 (Fragmentation): The protonated carbamate fragments, releasing the deprotected amine N-terminus, carbon dioxide, and the tert-butyl cation.
Step 3 (Deprotonation): The tert-butyl cation is neutralized, typically by losing a proton to form isobutene gas.
This process is generally rapid, with deprotection using neat TFA often complete in a matter of minutes. uwec.edu
While the mechanism for Boc removal is efficient, a significant challenge arises from the generation of the highly reactive tert-butyl cation. total-synthesis.comthermofisher.com This electrophilic species can attack nucleophilic sites within the peptide chain, leading to undesirable side reactions. acsgcipr.org The indole (B1671886) ring of tryptophan is particularly susceptible to this alkylation, which can irreversibly modify the peptide. total-synthesis.comthermofisher.com Methionine, tyrosine, and cysteine are other residues prone to modification by carbocations generated during deprotection. peptide.comsigmaaldrich.com
To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. thermofisher.comsigmaaldrich.com These are nucleophilic compounds designed to trap the reactive carbocations before they can modify the peptide. thermofisher.com The choice of scavenger is critical and depends on the peptide sequence.
Common Scavengers and Their Functions
| Scavenger | Target Side Reaction | Mechanism of Action |
|---|---|---|
| Triisopropylsilane (TIS) | Tryptophan alkylation | Acts as a hydride donor to reduce the tert-butyl cation. sigmaaldrich.com |
| Thioanisole | Tryptophan alkylation, Met oxidation | Traps carbocations and sulfonyl groups. peptide.comsigmaaldrich.com |
| 1,2-Ethanedithiol (EDT) | Tryptophan alkylation, Cys dimerization | A potent thiol scavenger that traps cations. sigmaaldrich.comsigmaaldrich.com |
| Water | General cation trapping | Can act as a nucleophile to quench cations. thermofisher.com |
| Phenol | Tyrosine alkylation | Competes with tyrosine for reaction with electrophiles. sigmaaldrich.com |
The inclusion of scavengers like TIS or EDT in the TFA deprotection solution is a standard practice to ensure the integrity of sensitive residues like tryptophan during the repetitive cleavage of the Boc group throughout the synthesis. peptide.comsigmaaldrich.com
Acid-Labile Removal Mechanisms (e.g., Trifluoroacetic Acid Treatment)
Mechanistic Aspects of Indole N-Mesitylenesulfonyl Protecting Group Cleavage
Protecting the indole nitrogen of tryptophan is crucial in Boc-based SPPS to prevent side reactions such as oxidation and alkylation during the strongly acidic final cleavage step. ug.edu.pl The Mesitylenesulfonyl (Mts) group is an arylsulfonyl protecting group specifically designed for this purpose, offering enhanced acid stability compared to the Nα-Boc group. ug.edu.plresearchgate.net
The Mts group is significantly more robust than the Boc group and is stable to the repetitive TFA treatments used for Nα-deprotection. ug.edu.pl Its removal requires much harsher acidic conditions, which are typically employed during the final step of the synthesis to simultaneously cleave the peptide from the resin support and remove all permanent side-chain protecting groups. researchgate.net
Common reagents for Mts group cleavage include:
Trifluoromethanesulfonic acid (TFMSA): Often used as a 1 M solution in TFA, in the presence of scavengers like thioanisole. ug.edu.plresearchgate.net TFMSA is a "superacid" capable of cleaving highly stable protecting groups.
Methanesulfonic acid (MeSO3H): Another strong acid that can effectively remove the Mts group. ug.edu.pl
These strong acid treatments (often termed "high-acidity" cleavage) ensure the complete deprotection of the tryptophan side chain. sigmaaldrich.com
A key characteristic of the Mts group is its differential stability in various strong acids. While it is readily cleaved by TFMSA or MeSO3H, it is notably stable to liquid hydrogen fluoride (B91410) (HF) at 0°C. ug.edu.pl This is in contrast to other sulfonyl-based protecting groups like tosyl (Tos), which are removable by HF. peptide.comresearchgate.net This unique stability profile allows for selective deprotection strategies. For instance, in a complex peptide, other HF-labile groups could be removed while leaving the Trp(Mts) residue protected. However, some studies indicate that under certain HF conditions, the Mts group can be cleaved. researchgate.net
Comparative Stability and Cleavage Conditions
| Protecting Group | Typical Cleavage Reagent | Stability to TFA | Stability to HF |
|---|---|---|---|
| Nα-Boc | 25-50% TFA in DCM | Labile | Labile |
| Nin-Mts | 1 M TFMSA/TFA, MeSO3H | Stable | Generally Stable ug.edu.pl |
Strong Acidic Conditions for Mts Removal (e.g., TFMSA/TFA, MeSO3H)
Design and Implementation of Orthogonal Deprotection Strategies
The successful synthesis of a peptide using Boc-Trp(Mts)-OH relies on an orthogonal protection scheme. Orthogonality in this context means that each class of protecting group can be removed by a specific type of reagent without affecting the other protecting groups. biosynth.comorganic-chemistry.org
The strategy involving Boc and Mts groups is a classic example of "graduated acidolysis," where groups are removed based on their lability to different strengths of acid. biosynth.comuwec.edu
A typical orthogonal deprotection sequence in Boc/Bzl SPPS is as follows:
Chain Elongation: The peptide chain is assembled on a solid support. At each cycle, the Nα-Boc group of the terminal amino acid is removed using a moderate acid like TFA. The Nin-Mts group on tryptophan, along with benzyl-based (Bzl) side-chain protection on other amino acids (e.g., Asp(OBzl), Ser(Bzl)), remains completely intact.
Final Cleavage: Once the full peptide sequence is assembled, the peptidyl-resin is treated with a very strong acid cocktail. A common mixture is TFMSA in TFA, which serves to cleave the Mts group from tryptophan, remove all other side-chain protecting groups (like Bzl), and cleave the finished peptide from the resin support in a single step. researchgate.netsigmaaldrich.com
This orthogonality ensures that the sensitive indole side chain of tryptophan is protected throughout the entire synthesis and only revealed at the final deprotection stage, minimizing the risk of degradation and side reactions. peptide.comug.edu.pl The use of Boc-Trp(Mts)-OH is therefore a refined approach that enhances the yield and purity of synthetic tryptophan-containing peptides.
Compatibility with Fmoc-Based Peptide Synthesis Methodologies
The cornerstone of modern peptide synthesis is the concept of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others. researchgate.netthieme-connect.de The most prevalent orthogonal approach is the Fmoc/tBu strategy, which pairs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection with acid-labile tert-butyl (tBu) type groups for permanent side-chain protection. thieme-connect.deiris-biotech.de
The N-indole-Mts protecting group is fully compatible with the Fmoc/tBu synthesis methodology. For incorporation into an Fmoc-based strategy, the required building block would be Fmoc-Trp(Mts)-OH. The key to this compatibility lies in the stability of the Mts group under the basic conditions required for Fmoc removal. The Fmoc group is cleaved at each cycle of peptide elongation using a secondary amine base, typically 20% piperidine (B6355638) in dimethylformamide (DMF). researchgate.nettu-darmstadt.de The Mts group is completely stable to these basic conditions, remaining intact on the tryptophan indole nucleus throughout the chain assembly process. researchgate.net
This orthogonality is crucial because the indole ring of tryptophan is susceptible to electrophilic attack and modification by carbocations generated during the final acid-mediated cleavage of other side-chain protecting groups, such as Pmc or Pbf from arginine residues. peptide.comug.edu.pl By protecting the indole nitrogen with the Mts group, these side reactions are effectively suppressed, leading to higher purity and yield of the target peptide. peptide.com The Mts group is ultimately removed during the final cleavage from the solid support, which is typically performed with strong acids like trifluoroacetic acid (TFA) in the presence of scavengers. ug.edu.pl
| Protecting Group | Typical Location | Cleavage Reagent | Chemical Condition | Stability to Orthogonal Condition |
|---|---|---|---|---|
| Fmoc | Nα-Amino Group | 20% Piperidine in DMF | Basic | Stable to acidic conditions used for Mts removal. |
| Mts | N-indole of Tryptophan | 1 M CF3SO3H/TFA or MeSO3H | Strongly Acidic | Stable to basic conditions (piperidine) used for Fmoc removal. researchgate.net |
Selective Removal of Nα-Boc and Indole N-Mts Groups in Multi-Step Syntheses
When utilizing Boc-Trp(Mts)-OH.DCHA, the synthesis follows the Boc/Bzl strategy, which relies on graded acid lability for selective deprotection. researchgate.netug.edu.pl In this approach, the Nα-Boc group serves as the temporary protection, while the N-indole-Mts group is a permanent protecting group, designed to be removed only at the final stage of the synthesis.
Selective Removal of Nα-Boc Group: At each step of the peptide chain elongation, the temporary Nα-Boc group must be removed to allow for the coupling of the next amino acid. This is achieved under relatively mild acidic conditions. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically at concentrations of 25-50% in a solvent like dichloromethane (DCM). ug.edu.pljk-sci.com These conditions are sufficient to rapidly and quantitatively cleave the Boc group, forming a carbamic acid that readily decarboxylates to yield the free amine. jk-sci.comfishersci.co.uk The N-indole-Mts group is completely stable to the repeated cycles of TFA treatment required for Nα-Boc removal. researchgate.net This difference in acid lability is the foundation of the Boc/Bzl strategy.
Selective Removal of N-indole-Mts Group: After the full peptide sequence has been assembled, the "permanent" side-chain protecting groups, including the Mts group on tryptophan, are removed in a final cleavage step. The Mts group requires significantly stronger acidic conditions for its removal than the Boc group. ug.edu.pl While it is stable to TFA, it can be cleaved using cocktails of strong acids such as 1 M trifluoromethanesulfonic acid (TFMSA) in TFA or methanesulfonic acid (MeSO3H). ug.edu.plresearchgate.net Anhydrous hydrogen fluoride (HF) is another strong acid used for final cleavage in Boc-SPPS, but it is reported to be ineffective at removing the Mts group. ug.edu.plresearchgate.net This final deprotection step is typically performed in the presence of scavenger molecules to prevent the reactive species generated during cleavage from causing unwanted modifications to sensitive residues like tryptophan and methionine. peptide2.com
| Protecting Group | Synthesis Stage | Typical Reagents | Relative Acid Condition | Purpose |
|---|---|---|---|---|
| Nα-Boc | Repetitive (Each Cycle) | 25-50% TFA in DCM | Mild Acidolysis | Deprotection for chain elongation. ug.edu.pljk-sci.com |
| N-indole-Mts | Final Cleavage | 1 M TFMSA/TFA; MeSO3H | Strong Acidolysis | Final side-chain deprotection. ug.edu.plresearchgate.net |
Comparative Analysis of Tryptophan Protecting Group Strategies in Advanced Synthetic Research
Comparative Efficacy of Nα-Boc-N-indole-Mts-L-Tryptophan in Peptide Synthesis
The use of a protecting group for the indole (B1671886) nitrogen of tryptophan is crucial for minimizing side reactions during peptide synthesis. thermofisher.comiris-biotech.de The mesitylene-2-sulfonyl (Mts) group in Boc-Trp(Mts)-OH offers robust protection against the harsh conditions of synthesis and cleavage.
A common alternative to the Mts group is the formyl (For) group, utilized in Boc-Trp(For)-OH. While both provide protection for the indole nitrogen, their cleavage conditions and compatibility with different synthetic strategies differ significantly.
The formyl group is stable under the acidic conditions used for Boc-group removal but requires a separate deprotection step, typically with a nucleophile like piperidine (B6355638), prior to the final cleavage of the peptide from the resin. scispace.com This additional step can be disadvantageous, especially in the synthesis of peptide α-thioesters, where treatment with piperidine can lead to the decomposition of the desired thioester functionality. scispace.com
In contrast, the Mts group is stable throughout the synthesis and is conveniently removed during the final cleavage step with strong acids like trifluoromethanesulfonic acid (TFMSA) or anhydrous hydrogen fluoride (B91410) (HF). scispace.comresearchgate.net This makes Boc-Trp(Mts)-OH particularly suitable for syntheses where the formyl group's removal conditions are incompatible with other functionalities present in the peptide. For instance, in the synthesis of peptide α-thioesters containing tryptophan, Boc-Trp(Mts)-OH is the preferred derivative as the Mts group is cleaved simultaneously with the final peptide deprotection and release from the resin, preserving the thioester linkage. scispace.com
| Feature | Boc-Trp(Mts)-OH | Boc-Trp(For)-OH |
| Indole Protection | Mesitylene-2-sulfonyl (Mts) | Formyl (For) |
| Deprotection Condition | Strong acid (e.g., HF, TFMSA) during final cleavage. scispace.comresearchgate.net | Nucleophilic cleavage (e.g., piperidine) before final cleavage. scispace.com |
| Compatibility | Compatible with acid-sensitive functionalities that are degraded by nucleophiles. | Can be incompatible with functionalities sensitive to nucleophiles (e.g., peptide thioesters). scispace.com |
| Synthetic Steps | Fewer steps as deprotection is concurrent with final cleavage. | Requires an additional deprotection step. scispace.com |
Synthesizing peptides with an unprotected tryptophan indole ring can lead to significant side reactions. peptide.compeptide.com During the acid-mediated removal of the Nα-Boc group, the generated tert-butyl cations can alkylate the electron-rich indole ring, leading to impurities that are often difficult to separate from the desired peptide. peptide.compeptide.com Similarly, in Fmoc-based strategies, reactive species released during the final cleavage can modify the unprotected indole. nih.gov
Using a singly protected tryptophan, such as Boc-Trp-OH where only the α-amino group is protected, leaves the indole nitrogen vulnerable. smolecule.com While scavengers can be added to the cleavage cocktails to mitigate some of the side reactions, their effectiveness is not always absolute, particularly in the synthesis of long and complex peptides. nih.gov The dual protection offered by Boc-Trp(Mts)-OH, with both the α-amino and the indole nitrogen shielded, provides a more secure approach to prevent these unwanted modifications, thereby enhancing the purity and yield of the final peptide. smolecule.com
| Protection Strategy | Advantages | Disadvantages | Impact on Purity/Yield |
| Boc-Trp(Mts)-OH | Robust indole protection, single-step deprotection with final cleavage. scispace.comsmolecule.com | Requires strong acid for cleavage. researchgate.net | Generally high purity and yield due to minimized side reactions. smolecule.com |
| Unprotected Trp | Simpler, less expensive starting material. | High risk of indole alkylation and oxidation. thermofisher.compeptide.compeptide.com | Lower purity and yield, complex purification. nih.gov |
| Singly Protected (Boc-Trp-OH) | Protects the α-amino group. | Indole ring remains susceptible to modification. smolecule.com | Variable purity and yield, dependent on sequence and scavengers. |
Comparison with Nα-Boc-N-indole-Formyl-L-Tryptophan Derivatives
Evaluation against Other Indole Nitrogen Protecting Groups (e.g., Trityl, Z, Fmoc)
Several other protecting groups have been employed for the indole nitrogen of tryptophan, each with its own set of advantages and limitations.
Trityl (Trt): The trityl group is highly acid-labile and can be removed under milder acidic conditions than the Boc group. thermofisher.com This allows for selective deprotection but also makes it less stable during repeated Boc-removal steps in Boc-based SPPS.
Benzyloxycarbonyl (Z): The Z group is typically removed by catalytic hydrogenation. This provides an orthogonal protection scheme but is incompatible with peptides containing other reducible groups, such as methionine.
9-Fluorenylmethoxycarbonyl (Fmoc): While primarily used for α-amino protection, Fmoc can also be used for side-chain protection. iris-biotech.de It is base-labile, offering orthogonality to the acid-labile Boc and side-chain protecting groups. However, its removal conditions (piperidine) can cause other side reactions, such as aspartimide formation. iris-biotech.de
The Mts group, being removable by strong acids like TFMSA, fits well within the traditional Boc/Bzl protection strategy where final deprotection is achieved with strong acids. researchgate.net Its stability to the trifluoroacetic acid (TFA) used for repeated Boc-group removal throughout the synthesis is a key advantage. ug.edu.pl
Implications for Purity and Yield in Complex Peptide Synthesis
Research has demonstrated that in the synthesis of peptides susceptible to tryptophan modification, employing a robust indole protecting group like Mts can significantly reduce the formation of by-products. nih.gov For example, in syntheses involving arginine protected with Pmc or Pbf groups, an unprotected tryptophan can be modified by the reactive species generated during the cleavage of these arginine protecting groups. iris-biotech.de Using Boc-Trp(Mts)-OH circumvents this issue by shielding the indole ring.
Advanced Research Avenues and Theoretical Considerations for Nα Boc N Indole Mts L Tryptophan
Stereochemical Control and Chirality Preservation in Reactions Involving the Compound
The preservation of stereochemical integrity at the α-carbon is paramount during peptide synthesis to ensure the biological activity of the final peptide. The L-configuration of Nα-Boc-N-indole-Mts-L-Tryptophan is crucial, and its preservation during coupling reactions is a significant area of research.
Key Research Findings:
Minimizing Racemization: The Boc protecting group on the α-amino function is instrumental in minimizing racemization during peptide coupling reactions. researchgate.net The bulky nature of the Boc group helps to shield the α-proton from abstraction, a key step in the racemization pathway.
Influence of Coupling Reagents: The choice of coupling reagents and conditions plays a critical role. Studies have shown that certain activating agents can increase the risk of epimerization. Therefore, the development and selection of coupling protocols that are both efficient and mild are essential when using Boc-Trp(Mts)-OH.DCHA.
Impact of the Mts Group: While primarily for indole (B1671886) protection, the Mts group can electronically influence the reactivity of the carboxylic acid and the lability of the α-proton. Research into the precise electronic effects of the Mts group on the stereochemical stability of the activated carboxyl intermediate is an ongoing area of interest.
Analytical Verification: Advanced analytical techniques, such as chiral chromatography and high-field NMR spectroscopy, are employed to verify the stereochemical purity of peptides synthesized using this derivative. These methods are crucial for quality control in the synthesis of therapeutic peptides where even minor diastereomeric impurities can have significant consequences. nih.gov
Rational Design of Modified Peptides and Tryptophan-Containing Constructs
The unique properties of this compound facilitate the rational design of complex peptides and other tryptophan-containing molecules with tailored functions. The orthogonal protection strategy it embodies is a key enabler for such designs.
Detailed Research Applications:
Peptide Stapling and Macrocyclization: The stability of the Mts group under conditions used for Boc removal allows for its use in the synthesis of complex architectures like stapled and cyclic peptides. uq.edu.au For instance, after assembling a linear peptide chain, the Boc group can be selectively removed to allow for N-terminal modification or cyclization, while the indole ring remains protected by the Mts group. scispace.comnih.gov
Synthesis of Peptide-Drug Conjugates: The orthogonal nature of the protecting groups is advantageous in the synthesis of peptide-drug conjugates. The robust Mts protection ensures the tryptophan indole ring does not undergo unwanted side reactions during the conjugation of cytotoxic drugs or imaging agents to other parts of the peptide. chemimpex.com
Incorporation of Non-Canonical Amino Acids: In the design of peptidomimetics, where non-canonical amino acids are incorporated to enhance stability or activity, this compound serves as a reliable building block. nih.gov Its predictable reactivity and protective scheme allow for the seamless integration of tryptophan into these novel structures.
Structure-Activity Relationship (SAR) Studies: The ability to selectively deprotect different parts of a peptide is crucial for SAR studies. nih.gov By using this compound, researchers can synthesize a library of peptide analogues where modifications are made at specific sites, while the tryptophan residue remains consistently protected, thus allowing for a clear understanding of the contribution of other residues to the peptide's activity. researchgate.net
Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity Profile
The specific chemical properties of this compound have spurred the development of new synthetic strategies, particularly in solid-phase peptide synthesis (SPPS) and for the creation of specialized peptide derivatives.
Innovative Synthetic Approaches:
Boc/Bzl Strategy in SPPS: This compound is particularly well-suited for the Boc/benzyl (Bn) strategy of SPPS. ug.edu.pl The Mts group is stable to the repetitive trifluoroacetic acid (TFA) treatments required for Boc group removal but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), typically used for final cleavage from the resin in the Boc/Bzl strategy. researchgate.netug.edu.pl
Synthesis of Peptide Thioesters: Boc-Trp(Mts)-OH has been specifically employed in the synthesis of peptide α-thioesters. scispace.comnih.gov Alternative tryptophan derivatives like Boc-Trp(For)-OH are unsuitable because the formyl group's removal requires conditions that would decompose the thioester. scispace.comnih.gov The Mts group, being removable during the final HF cleavage, circumvents this issue. scispace.comnih.gov
Orthogonal Synthesis Schemes: The differential lability of the Boc and Mts groups allows for their integration into complex, multi-step orthogonal synthesis schemes. smolecule.com This enables the construction of highly modified peptides where different protecting groups need to be removed selectively at various stages of the synthesis. smolecule.com
Computational Chemistry and Mechanistic Studies on Protecting Group Stability and Reactivity
Computational and mechanistic studies provide a deeper understanding of the factors governing the stability and reactivity of the protecting groups in this compound, guiding the optimization of synthetic protocols.
Theoretical and Mechanistic Insights:
Protecting Group Cleavage Mechanisms: Computational models can elucidate the mechanistic pathways of Boc and Mts group cleavage. For the Boc group, this involves protonation followed by the formation of a stable tert-butyl cation. For the Mts group, cleavage under strong acid involves protonation of the sulfonyl group and subsequent C-S or N-S bond scission, often facilitated by scavengers. Understanding these mechanisms helps in designing more efficient and cleaner deprotection cocktails.
Conformational Analysis: The steric bulk of the Boc and Mts groups, as well as the DCHA counter-ion, influences the conformational preferences of the amino acid derivative in solution and during its incorporation into a growing peptide chain. Computational studies can predict these preferred conformations, which can impact coupling efficiency and the potential for side reactions.
Reactivity Prediction: Quantum mechanical calculations can be used to predict the reactivity of the various functional groups under different conditions. For example, these studies can help to understand the nucleophilicity of the indole nitrogen and how it is attenuated by the Mts group, thereby preventing side reactions like alkylation during acid treatments. ug.edu.pl They can also model the electrophilicity of the activated carboxyl group, providing insights into coupling efficiency and the risk of racemization.
Interaction with Solvents and Reagents: Molecular dynamics simulations can model the interactions of this compound with different solvents, resins, and reagents used in peptide synthesis. This can provide a rationale for the observed experimental outcomes and guide the selection of optimal reaction conditions.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Boc-Trp(Mts)-OH.DCHA, and how can purity be optimized?
- Methodological Answer : The synthesis involves sequential protection of tryptophan using tert-butoxycarbonyl (Boc) and mesitylenesulfonyl (Mts) groups. Key steps include:
- Amino Acid Protection : React L-tryptophan with Boc-anhydride under alkaline conditions (pH 9–10) to form Boc-Trp-OH.
- Side-Chain Protection : Introduce the Mts group using mesitylenesulfonyl chloride in anhydrous DMF, requiring strict temperature control (0–4°C) to prevent sulfonamide hydrolysis .
- DCHA Salt Formation : Precipitate the final product as a dicyclohexylamine (DCHA) salt in ethyl acetate to enhance crystallinity.
- Purification : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) or recrystallization from ethanol/water mixtures to achieve >98% purity. Monitor by LC-MS and H NMR .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR to confirm backbone structure and protecting group integrity (e.g., Boc at δ ~1.4 ppm; Mts aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: 619.79) and detect side products (e.g., incomplete Mts protection).
- Elemental Analysis : Validate stoichiometry (CHNO) with ≤0.3% deviation .
- HPLC : Assess purity using a UV detector (λ = 280 nm for tryptophan) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected H NMR shifts) in this compound?
- Methodological Answer : Contradictions often arise from:
- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d) are free from residual protons.
- Dynamic Stereochemistry : Use 2D NMR (e.g., COSY, NOESY) to distinguish rotational isomers caused by the Mts group’s steric bulk .
- Impurity Cross-Verification : Compare with Boc-Trp-OH (CAS 13139-14-5) and Z-Trp(Boc)-OH.DCHA (CAS 218938-57-9) spectra to identify misassigned peaks .
- Table 1 : Common NMR Artifacts and Solutions
| Anomaly | Likely Cause | Resolution |
|---|---|---|
| Split Boc peaks | Incomplete salt formation | Reprecipitate with DCHA |
| Broad Mts signals | Hygroscopic degradation | Use anhydrous solvents |
Q. What experimental strategies improve low yields in this compound synthesis?
- Methodological Answer : Low yields (<60%) typically result from:
- Mts Group Instability : Optimize reaction time (≤2 hours) and avoid temperatures >10°C during sulfonylation .
- Competitive Side Reactions : Add a scavenger (e.g., Hünig’s base) to neutralize HCl byproducts.
- Salt Precipitation Efficiency : Adjust solvent polarity (e.g., add hexane to ethyl acetate) to enhance DCHA complex crystallization .
Q. How does this compound stability vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Temperature : Store at –20°C in desiccated containers; avoid freeze-thaw cycles (Mts hydrolysis increases by 15% after 3 cycles) .
- Light Exposure : Protect from UV light (λ < 400 nm) to prevent tryptophan oxidation.
- pH Sensitivity : Conduct accelerated degradation tests in buffers (pH 2–10) monitored by HPLC to identify labile bonds .
Experimental Design & Data Analysis
Q. How to design a peptide synthesis experiment using this compound as a building block?
- Methodological Answer :
- Deprotection Sequence : Use TFA for Boc removal and thiolysis (e.g., 1M mercaptoethanol in DMF) for Mts cleavage .
- Coupling Efficiency : Employ HOBt/DIC activation to minimize racemization. Monitor coupling completion via Kaiser test.
- Post-Synthesis Analysis : Use MALDI-TOF MS for peptide mass validation and circular dichroism to assess conformational integrity .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data involving this compound derivatives?
- Methodological Answer :
- Multivariate Analysis : Apply PCA to identify outliers in bioactivity datasets (e.g., IC variability in kinase assays).
- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to account for allosteric effects from the Mts group .
Ethical & Reproducibility Considerations
Q. What ethical guidelines apply to handling this compound in biomedical research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
